
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate is a complex organic molecule characterized by multiple acetoxy and hydroxyl groups attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, often a protected form of glucose or a similar hexose.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring structure.
Selective Deprotection and Functionalization: Specific hydroxyl groups are selectively deprotected and functionalized to introduce the acetoxymethyl and hydroxypropane groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Acetylation: Utilizing industrial-grade acetic anhydride and catalysts to achieve high yields.
Automated Cyclization: Employing automated reactors to ensure consistent formation of the tetrahydropyran ring.
Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of polyhydroxylated compounds.
Substitution: Formation of derivatives with varied functional groups.
Scientific Research Applications
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- D-Glucitol, 1,5-anhydro-1-C- [4-chloro-3- [ (4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate .
- (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate .
Uniqueness
3-((2R,3R,4R,5S,6R)-5-Acetoxy-6-(acetoxymethyl)-3,4-dihydroxytetrahydro-2H-pyran-2-yl)-3-hydroxypropane-1,2-diyl diacetate: is unique due to its specific arrangement of acetoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This compound , covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C17H26O12 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-3-acetyloxy-6-(2,3-diacetyloxy-1-hydroxypropyl)-4,5-dihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H26O12/c1-7(18)25-5-11(27-9(3)20)13(22)17-15(24)14(23)16(28-10(4)21)12(29-17)6-26-8(2)19/h11-17,22-24H,5-6H2,1-4H3/t11?,12-,13?,14-,15-,16-,17+/m1/s1 |
InChI Key |
KHTWEUPHUNUPIQ-CDUAPIDISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C(C(COC(=O)C)OC(=O)C)O)O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


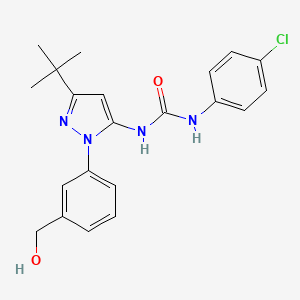
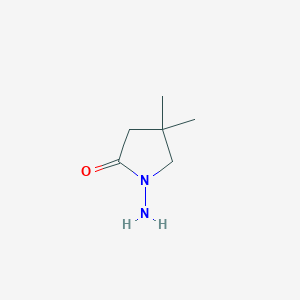


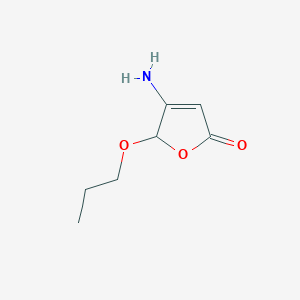

![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)

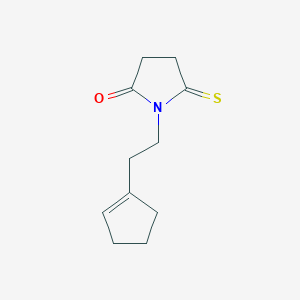
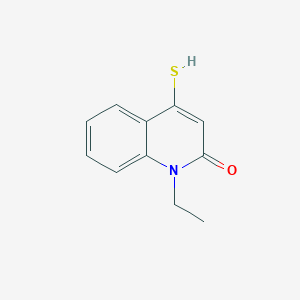
![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)

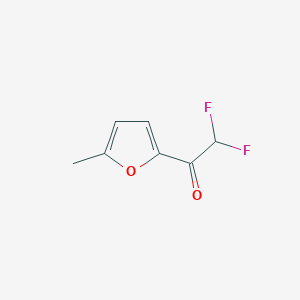
![4-Cyanobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12870084.png)
